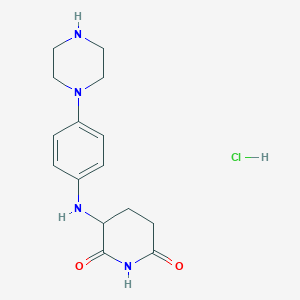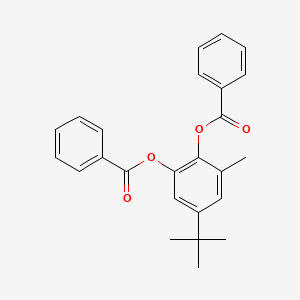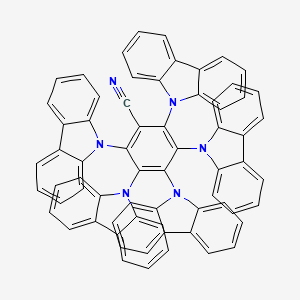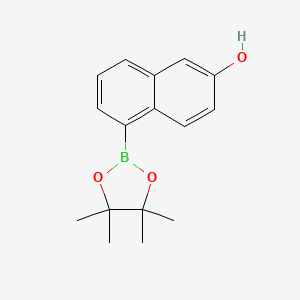![molecular formula C13H16N2O B8268422 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol](/img/structure/B8268422.png)
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol is a complex organic compound with a unique structure that combines elements of azepine and indole. This compound is of significant interest in various fields of scientific research due to its potential pharmacological properties and its role as a building block in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole, the compound can be synthesized through a series of reactions involving alkylation, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen or the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain nicotinic acetylcholine receptors through allosteric mechanisms. This inhibition can lead to various pharmacological effects, including modulation of neurotransmitter release and potential therapeutic benefits .
Comparación Con Compuestos Similares
Similar Compounds
Tabernanthalog fumarate: A similar compound with a methoxy group instead of a hydroxyl group.
9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole: Another derivative with a methoxy group at the 9-position
Uniqueness
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 9-position. This structural feature can significantly influence its chemical reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indol-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-6-4-10-11-8-9(16)2-3-12(11)14-13(10)5-7-15/h2-3,8,14,16H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOROJSRWMMKEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(CC1)NC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[13-[[10,16-diphenyl-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8268350.png)





![Thieno[3,2-c]pyridin-3-ylboronic acid](/img/structure/B8268404.png)
![Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B8268410.png)





